1-(3-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC13626565
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 1-(3-aminophenyl)-3-oxocyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H11NO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6,12H2,(H,14,15) |
| Standard InChI Key | ARLVGKHBBUWRNG-UHFFFAOYSA-N |
| SMILES | C1C(=O)CC1(C2=CC(=CC=C2)N)C(=O)O |
| Canonical SMILES | C1C(=O)CC1(C2=CC(=CC=C2)N)C(=O)O |
Introduction
1-(3-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid is a complex organic compound with a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include an aminophenyl group attached to a cyclobutane ring with both a ketone and a carboxylic acid functional group.
Synthesis of 1-(3-Aminophenyl)-3-oxocyclobutane-1-carboxylic Acid
The synthesis of this compound typically involves the reaction of 3-formylchromones with aromatic amino carboxylic acids. The process may require protective groups to stabilize reactive sites during the reaction. Factors such as solvent choice, temperature, and concentration significantly influence the reaction rates.
Future Directions
Further studies are needed to fully elucidate the biological interactions and potential applications of 1-(3-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid. Its unique structure suggests potential utility in drug development, particularly in areas where specific functional groups can be leveraged to enhance biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume